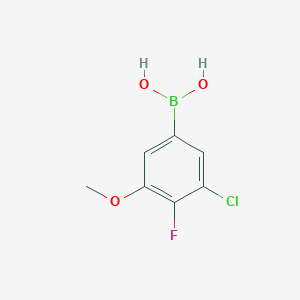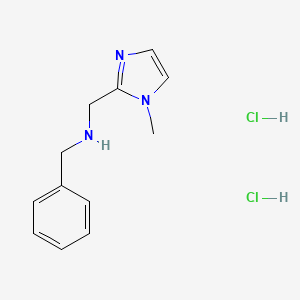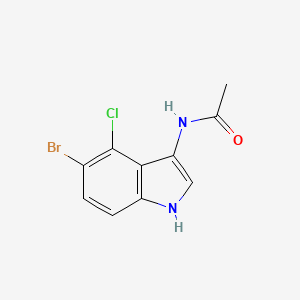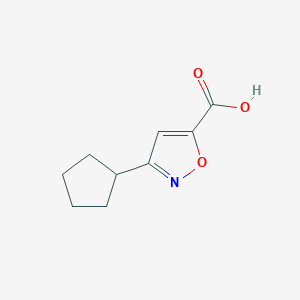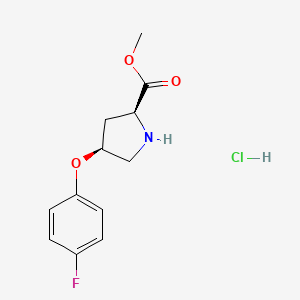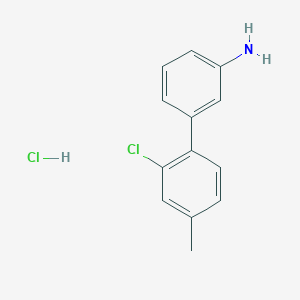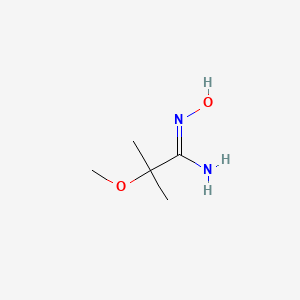
N'-hydroxy-2-methoxy-2-methylpropanimidamide
Overview
Description
N’-hydroxy-2-methoxy-2-methylpropanimidamide is a chemical compound with the molecular formula C5H12N2O2 It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a methyl group attached to a propanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2-methoxy-2-methylpropanimidamide typically involves the reaction of 2-methoxy-2-methylpropanimidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2-methoxy-2-methylpropanimidamide+hydroxylamine→N’-hydroxy-2-methoxy-2-methylpropanimidamide
Industrial Production Methods: In an industrial setting, the production of N’-hydroxy-2-methoxy-2-methylpropanimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-2-methoxy-2-methylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N’-hydroxy-2-methoxy-2-methylpropanimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which N’-hydroxy-2-methoxy-2-methylpropanimidamide exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups play a crucial role in these interactions, potentially forming hydrogen bonds and other non-covalent interactions with target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N’-hydroxy-2-methylpropanimidamide: Lacks the methoxy group, which may affect its reactivity and applications.
2-methoxy-2-methylpropanimidamide:
Uniqueness: N’-hydroxy-2-methoxy-2-methylpropanimidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical and biological contexts.
Properties
IUPAC Name |
N'-hydroxy-2-methoxy-2-methylpropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,9-3)4(6)7-8/h8H,1-3H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSXYTZTTODYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=NO)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=N/O)/N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1456142.png)
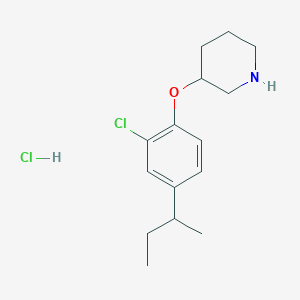
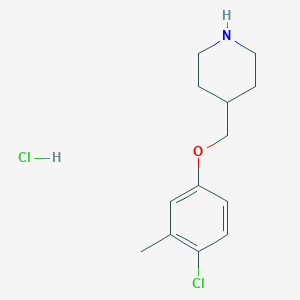
![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)
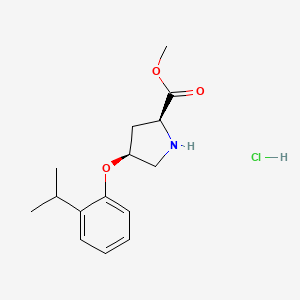
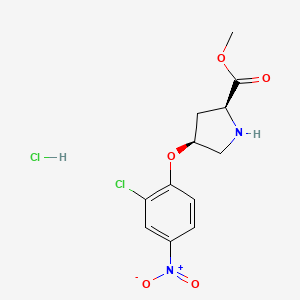
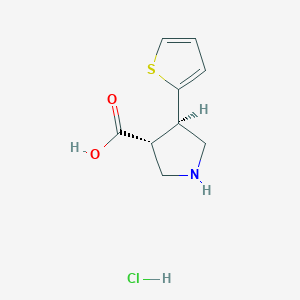
![{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid](/img/structure/B1456150.png)
